(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone
Description
This compound features a benzo[d]thiazole core substituted with a methyl group at position 2 and a methanone group at position 5. The methanone moiety is linked to a 3-((4-fluorophenyl)sulfonyl)azetidine ring, which introduces a sulfonyl group and a fluorinated aromatic system.
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methyl-1,3-benzothiazol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-11-20-16-7-2-12(8-17(16)25-11)18(22)21-9-15(10-21)26(23,24)14-5-3-13(19)4-6-14/h2-8,15H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVYVJWWNZHETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes several key functional groups:
- Azetidine ring : A four-membered nitrogen-containing ring known for its role in enhancing biological activity.
- Sulfonyl group : Contributes to the compound's reactivity and interaction with biological targets.
- Thiazole moiety : Associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group enhances binding affinity, while the azetidine and thiazole components may influence the compound's selectivity and efficacy.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that derivatives of compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfonyl group may enhance the interaction with bacterial cell walls, leading to effective inhibition of growth.
- Anticancer Potential : Research has shown that compounds containing azetidine and thiazole rings can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for survival.
- Anti-inflammatory Properties : Some studies suggest that compounds with similar functionalities can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy : In vitro studies demonstrated that related sulfonamide derivatives significantly inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing effective concentrations for therapeutic use.
Compound MIC (µg/mL) Target Bacteria Compound A 8 Staphylococcus aureus Compound B 16 Escherichia coli -
Cytotoxicity in Cancer Cells : A study on a structurally similar azetidine derivative revealed IC50 values in the micromolar range against human cancer cell lines, indicating significant cytotoxic effects.
Cell Line IC50 (µM) HeLa 5.2 MCF7 3.8 A549 4.5
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzo[d]thiazole Cores
- (2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone (): Key Differences: Replaces the azetidine ring with a pyrrolidine (five-membered ring) and substitutes the 4-fluorophenyl sulfonyl group with an amine at position 2 of the benzothiazole. The amine group may enhance solubility but reduce metabolic stability compared to the sulfonyl group .
3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one ():
Compounds with Sulfonyl and Azetidine Motifs
Piperazine-based sulfonamides (e.g., compounds 6d–6l in ):
- Key Differences : Utilize piperazine (six-membered ring) instead of azetidine and incorporate sulfamoyl groups rather than aryl sulfonyls.
- Implications : Piperazine’s larger ring size and basic nitrogen enhance water solubility, but the sulfamoyl group may exhibit different electronic effects compared to the 4-fluorophenyl sulfonyl group .
- TLR7-9 Antagonists with Azetidine-Morpholine Scaffolds (): Key Differences: Combine azetidine with morpholine and quinoline moieties, diverging from the benzothiazole core. Implications: The quinoline and morpholine groups likely target nucleotide-binding domains (e.g., TLRs), whereas the target compound’s benzothiazole may favor kinase or protease interactions .
Sulfonyl-Containing Bioactive Compounds
- 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (–10): Key Differences: A linear sulfonyl-propionic acid derivative lacking heterocyclic cores. Implications: The carboxylic acid group enhances ionization at physiological pH, making it suitable for salt formation (e.g., in bicalutamide synthesis), whereas the target compound’s neutral methanone may favor blood-brain barrier penetration .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~400 | 3.2 | 0.05 (PBS) |
| (2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone | ~300 | 2.1 | 0.5 (PBS) |
| 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid | ~260 | 1.8 | 10.0 (PBS) |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s azetidine and sulfonyl groups are accessible via nucleophilic substitution (e.g., coupling 4-fluorophenyl sulfonyl chloride with azetidine) and Suzuki-Miyaura reactions for benzothiazole functionalization, as inferred from and .
- Biological Potential: While direct activity data for the target compound is absent, structural analogs like TLR7-9 antagonists () and sulfonyl-containing propionic acids (–10) suggest plausible applications in oncology or immunology .
- Metabolic Stability: The 4-fluorophenyl sulfonyl group likely reduces oxidative metabolism compared to non-fluorinated analogs, enhancing half-life .
Q & A
Q. What are the key synthetic challenges in preparing (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including sulfonylation of the azetidine ring and coupling with the benzothiazole moiety. Key challenges include:
- Intermediate stability : The sulfonyl group may hydrolyze under acidic or basic conditions. Use anhydrous solvents and inert atmospheres to mitigate this .
- Coupling efficiency : Low yields in the final methanone formation can arise from steric hindrance. Optimize using coupling agents like EDCI/HOBt and elevated temperatures (60–80°C) .
- Side reactions : Competing nucleophilic attacks on the benzothiazole nitrogen can occur. Introduce protecting groups (e.g., Boc on azetidine) before coupling .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- NMR : H and C NMR identify sulfonyl, azetidine, and benzothiazole protons/carbons. For example, the fluorophenyl group shows a singlet at ~7.8 ppm in H NMR .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 429.12) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry of the azetidine ring and confirm sulfonyl-benzothiazole spatial orientation .
Q. What purification techniques are recommended for intermediates with hygroscopic or labile functional groups?
- Recrystallization : Use ethanol/water mixtures for sulfonyl-containing intermediates to remove unreacted starting materials .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar intermediates like azetidine derivatives .
- Lyophilization : For hygroscopic compounds, freeze-dry under vacuum after aqueous workup .
Advanced Questions
Q. How can Design of Experiments (DoE) principles optimize the multi-step synthesis of this compound?
- Variable selection : Test temperature (40–100°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1–5 mol%) for critical steps like sulfonylation .
- Response surface modeling : Use a central composite design to maximize yield while minimizing side products. For example, optimize the coupling step by balancing reaction time (8–12 h) and stoichiometry (1:1.2 ratio of azetidine to benzothiazole) .
- Statistical validation : Confirm model robustness via ANOVA and pareto charts to identify significant factors (e.g., temperature has a p-value <0.05 in yield optimization) .
Q. What strategies resolve discrepancies between in vitro enzymatic inhibition data and cellular activity assays for this compound?
- Assay validation : Ensure enzymatic assays (e.g., kinase inhibition IC) use physiologically relevant ATP concentrations (1–10 mM) .
- Membrane permeability : Measure logP (e.g., >3.5 indicates poor aqueous solubility) and use prodrug strategies (e.g., esterification) to enhance cellular uptake .
- Orthogonal assays : Compare results from fluorescence-based enzymatic assays with cellular viability (MTT) or Western blotting (e.g., p-ERK downregulation) to confirm target engagement .
Q. How do substituents on the benzothiazole and fluorophenyl groups modulate biological activity?
-
Substituent effects :
Substituent Position Modification Activity Trend (IC, nM) Reference Benzothiazole C-2 Methyl vs. Ethyl Methyl: 120 → Ethyl: 250 Fluorophenyl para F vs. Cl F: 85 → Cl: 210 -
Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then test in dose-response assays (0.1–100 µM) .
Q. What oxidation methods are effective for introducing sulfonyl groups in aromatic systems, and how can side reactions be minimized?
- Oxone-mediated oxidation : Convert thioanisole intermediates to sulfones using Oxone in THF/water (1:1) at 0°C for 2 h (yield >85%) .
- Side reaction control : Avoid over-oxidation to sulfonic acids by limiting reaction time and using stoichiometric Oxone (1.2 eq) .
- Alternative oxidants : Compare with mCPBA (lower selectivity) or HO/acetic acid (slower kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
